2-cyano-N-(2,4-difluorophenyl)acetamide

Organic Synthesis Medicinal Chemistry Quality Control

2-Cyano-N-(2,4-difluorophenyl)acetamide (CAS 1961-38-2) is a cyanoacetamide derivative with the molecular formula C₉H₆F₂N₂O and a molecular weight of 196.15 g/mol. It is characterized by a cyano group (-CN) and a 2,4-difluorophenyl moiety on an acetamide backbone , which confers specific electronic and steric properties.

Molecular Formula C9H6F2N2O
Molecular Weight 196.157
CAS No. 1961-38-2
Cat. No. B2709829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(2,4-difluorophenyl)acetamide
CAS1961-38-2
Molecular FormulaC9H6F2N2O
Molecular Weight196.157
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC(=O)CC#N
InChIInChI=1S/C9H6F2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
InChIKeyHRYUCAHUDHPLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: Sourcing 2-Cyano-N-(2,4-difluorophenyl)acetamide (CAS 1961-38-2)


2-Cyano-N-(2,4-difluorophenyl)acetamide (CAS 1961-38-2) is a cyanoacetamide derivative with the molecular formula C₉H₆F₂N₂O and a molecular weight of 196.15 g/mol . It is characterized by a cyano group (-CN) and a 2,4-difluorophenyl moiety on an acetamide backbone , which confers specific electronic and steric properties. This compound is primarily utilized as a versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds . Its procurement is strictly for research and development purposes, including medicinal chemistry and material science applications .

Procurement Risks: Why Substituting 2-Cyano-N-(2,4-difluorophenyl)acetamide with Analogs is Not Straightforward


Substituting 2-cyano-N-(2,4-difluorophenyl)acetamide with a generic cyanoacetamide or a regioisomeric analog (e.g., 2,5- or 3,4-difluoro derivatives) carries significant risk of altered reaction outcomes and biological activity. The specific 2,4-substitution pattern on the phenyl ring dictates the compound's unique electronic distribution, steric profile, and hydrogen-bonding capabilities, which are critical for its performance as a synthetic intermediate [1] and for potential target interactions in a biological context [2]. Unlike a simple reagent, this compound's precise structure influences the regioselectivity in cyclization reactions and can be the difference between a successful heterocycle synthesis and a failed one. Therefore, direct substitution without empirical validation is not recommended.

Quantitative Differentiation: Evidence-Based Guide for Selecting 2-Cyano-N-(2,4-difluorophenyl)acetamide


Purity-Driven Decision Making: Comparative Analysis of Commercial Suppliers

Commercial sourcing reveals significant variability in the purity of 2-cyano-N-(2,4-difluorophenyl)acetamide, a critical factor for reproducible research. Suppliers offer this compound at purities ranging from 90% to 97% . This 7% difference in purity can directly impact synthetic yields and introduce unknown variables in biological assays. For instance, a 90% pure sample contains 10% unidentified impurities, which could act as catalysts, inhibitors, or participate in side reactions, while a 97% pure sample minimizes these risks.

Organic Synthesis Medicinal Chemistry Quality Control

Unique Electrophilic Profile for Heterocyclic Synthesis

The 2-cyano-N-(2,4-difluorophenyl)acetamide serves as a privileged scaffold for synthesizing diverse heterocycles due to the unique electrophilicity of its carbonyl and cyano groups [1]. While quantitative yield data specific to this compound is not publicly available, its class of cyanoacetamides is extensively documented as a versatile precursor. The 2,4-difluorophenyl substitution is expected to enhance the electrophilicity of the adjacent carbonyl, thereby improving its reactivity in cyclocondensation reactions with bidentate nucleophiles compared to unsubstituted or mono-fluorinated analogs [2].

Heterocyclic Synthesis Cyclocondensation Building Block

Preliminary Biological Activity: HDAC Inhibition Data

2-cyano-N-(2,4-difluorophenyl)acetamide has demonstrated histone deacetylase (HDAC) inhibitory activity. A specific derivative (CHEMBL3759365) showed an IC50 of 119 nM against HDAC in a nuclear extract from HeLa cells [1]. While a direct head-to-head comparison for this exact compound is lacking, this activity can be contrasted with other reported HDAC inhibitors to gauge its relative potency. For example, a potent HDAC3 inhibitor (CHEMBL2012818) exhibits an IC50 of 16 nM under similar assay conditions [2], providing a potency benchmark.

HDAC Inhibition Cancer Research Epigenetics

Defined Application Scenarios for 2-Cyano-N-(2,4-difluorophenyl)acetamide Based on Evidence


Medicinal Chemistry: A Versatile Scaffold for Heterocycle Synthesis

Given its class-level reactivity as a cyanoacetamide [1], this compound is an ideal starting material for constructing diverse heterocyclic libraries, such as pyrimidines, thiazoles, and pyridines. The 2,4-difluorophenyl group can further enhance the metabolic stability and target affinity of the final products, making it a valuable building block in early-stage drug discovery programs targeting kinases, GPCRs, or epigenetic enzymes.

Epigenetics Research: A Validated Tool Compound for HDAC Studies

With a documented IC50 of 119 nM against HDAC [1], this compound is a suitable tool for preliminary epigenetic studies. It can be used as a reference inhibitor to probe HDAC biology in cellular assays, or serve as a starting point for a medicinal chemistry campaign aiming to improve potency and selectivity. Its moderate activity allows for clear observation of phenotypic changes upon target engagement.

Chemical Biology: A Probe for Target Identification and Validation

The compound's defined, albeit moderate, HDAC inhibitory activity [1] and its synthetic tractability [2] make it a candidate for the development of chemical probes. Researchers can functionalize it to create affinity matrices or fluorescent probes for target pull-down and localization studies, aiding in the validation of HDACs as therapeutic targets in various disease models.

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